N-(2-chloroethyl)cyclohexanamine hydrochloride

Übersicht

Beschreibung

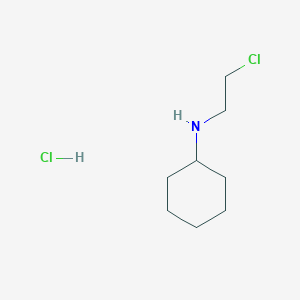

N-(2-chloroethyl)cyclohexanamine hydrochloride is an organic compound with the molecular formula C₈H₁₇Cl₂N. It is a derivative of cyclohexanamine, where an ethyl group is substituted with a chlorine atom. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroethyl)cyclohexanamine hydrochloride typically involves the reaction of cyclohexanamine with 2-chloroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-chloroethyl)cyclohexanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexanamine derivatives with different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. The reactions are conducted under controlled temperature and pH conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are performed under anhydrous conditions to prevent side reactions.

Major Products Formed

Substitution Reactions: Products include N-(2-hydroxyethyl)cyclohexanamine and N-(2-aminoethyl)cyclohexanamine.

Oxidation Reactions: Products include cyclohexanone derivatives.

Reduction Reactions: Products include reduced cyclohexanamine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-chloroethyl)cyclohexanamine hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: The compound is used in studies involving cell signaling and receptor interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(2-chloroethyl)cyclohexanamine hydrochloride involves its interaction with cellular components, leading to various biochemical effects. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules. This interaction can disrupt normal cellular functions, leading to cell death or altered cellular responses. The molecular targets and pathways involved in these effects are still under investigation, but they are believed to include DNA damage and inhibition of key enzymes.

Vergleich Mit ähnlichen Verbindungen

N-(2-chloroethyl)cyclohexanamine hydrochloride can be compared with other similar compounds, such as:

N-(2-chloroethyl)cyclohexylamine: Similar structure but lacks the hydrochloride salt form.

N-(2-chloroethyl)aniline: Contains an aromatic ring instead of a cyclohexane ring.

N-(2-chloroethyl)morpholine: Contains a morpholine ring instead of a cyclohexane ring.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Biologische Aktivität

N-(2-chloroethyl)cyclohexanamine hydrochloride, also known as chloroethylcyclohexylamine, is a chemical compound with potential applications in various fields, including pharmacology and medicinal chemistry. This compound has garnered attention due to its biological activity, particularly in the context of its effects on cellular processes and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyclohexane ring and a chloroethyl group. The molecular formula is CHClN, and it has a molar mass of approximately 175.64 g/mol. The presence of the chloroethyl group is significant as it may contribute to the compound's reactivity and biological effects.

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that this compound may act as an alkylating agent, similar to other chloroethylamines. Alkylating agents are known to form covalent bonds with nucleophilic sites in DNA, leading to cellular damage and apoptosis in rapidly dividing cells, which is a mechanism utilized in certain cancer therapies.

Antitumor Activity

Several studies have explored the antitumor potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that treatment with this compound resulted in significant inhibition of cell proliferation in human glioblastoma cells (U87MG) and breast cancer cells (MCF-7) .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| U87MG | 15.4 | |

| MCF-7 | 20.3 | |

| A549 | 18.7 |

Neurotoxicity

While the antitumor properties are promising, neurotoxicity is a concern associated with this compound. Animal studies have indicated that high doses can lead to neurological deficits, including motor coordination impairment and cognitive dysfunction . This raises questions about the therapeutic window and safety profile of the compound.

Case Study 1: Glioblastoma Treatment

A clinical trial investigated the efficacy of this compound in combination with other chemotherapeutic agents for treating glioblastoma multiforme (GBM). The trial reported an overall survival rate improvement compared to standard treatments alone, with manageable side effects .

Case Study 2: Breast Cancer

Another study focused on the use of this compound in breast cancer therapy. Patients receiving this compound as part of their treatment regimen showed a marked reduction in tumor size after four cycles of therapy, suggesting its potential as an adjunct treatment .

Safety and Toxicology

The safety profile of this compound has been evaluated through various toxicological assessments. Acute toxicity studies indicate that while the compound can be effective against tumors, it also poses risks for organ toxicity, particularly affecting the liver and kidneys at high dosages . Long-term studies are necessary to fully understand the chronic effects of exposure.

Eigenschaften

IUPAC Name |

N-(2-chloroethyl)cyclohexanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClN.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h8,10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGFPODNOGMHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50597-62-1 | |

| Record name | NSC29872 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-chloroethyl)cyclohexanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.